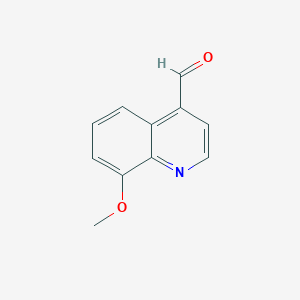

8-Methoxyquinoline-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

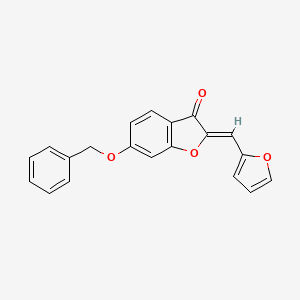

8-Methoxyquinoline-4-carbaldehyde is a chemical compound used for research and development . It has a molecular weight of 187.2 .

Synthesis Analysis

The synthesis of this compound involves various protocols, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction is also a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H9NO2 . It has an InChI code of 1S/C11H9NO2/c1-14-10-4-2-3-9-8 (7-13)5-6-12-11 (9)10/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various synthesis methodologies . These methodologies include Gould–Jacobs, Friedl¨ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

8-Methoxyquinoline derivatives have been utilized in organic synthesis to create complex heterocyclic compounds. For instance, reactions of heterocycles with thiophosgene have led to the synthesis of novel heterocyclic systems, demonstrating the versatility of quinoline derivatives in constructing complex molecular architectures (Hull, Broek, & Swain, 1975). Similarly, research on 2-chloroquinoline-3-carbaldehyde and related analogs has shown significant advances in the synthesis of quinoline ring systems, highlighting the pivotal role of these compounds in developing fused or binary heterocyclic systems with potential applications in various scientific fields (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Sensor Technology and Material Science

Quinoline derivatives have found applications in sensor technology, particularly in the development of fluorescent chemosensors for metal ions. For example, studies have demonstrated the use of quinoline-based compounds as sensitive and selective sensors for metal ions, such as aluminum and cadmium, in various environmental and biological contexts. These compounds exhibit fluorescence turn-on effects upon binding to specific ions, making them valuable tools for detecting and quantifying metal ions in complex mixtures (Jin, Yang, Li, Wang, Li, Yan, Liu, & An, 2013).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, quinoline derivatives have been explored for their antibacterial and antifungal properties. Research has led to the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety, exhibiting moderate to good antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. These studies contribute to the ongoing search for new antibacterial agents and highlight the therapeutic potential of quinoline derivatives (Qu, Qu, Wang, Xu, Xiao, Ding, Deng, & Guo, 2018).

Safety and Hazards

8-Methoxyquinoline-4-carbaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested or if it comes into contact with skin . The compound is also harmful if inhaled . Therefore, it is advised to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name |

8-methoxyquinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDVGSICZEUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)